4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid synthesis protocol
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid synthesis protocol
An In-Depth Technical Guide for the Synthesis of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
Introduction: A Key Building Block in Modern Chemistry
4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid (CAS No. 871332-65-9) is a highly functionalized arylboronic acid that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a chloro group, an N-methylcarbamoyl moiety, and a boronic acid, makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for its synthesis, grounded in established organometallic principles. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings of the key transformation, and a detailed, step-by-step procedure designed for reproducibility and safety.
| Compound Profile | |
| IUPAC Name | (4-Chloro-3-(methylcarbamoyl)phenyl)boronic acid |
| Synonyms | N-Methyl 2-chloro-5-boronobenzamide |
| CAS Number | 871332-65-9[1] |
| Molecular Formula | C₈H₉BClNO₃[1] |
| Molecular Weight | 213.43 g/mol [1] |
| Appearance | Typically an off-white to white solid |
Part 1: Synthetic Strategy and Mechanistic Rationale
The most robust and widely adopted strategy for synthesizing multi-substituted phenylboronic acids from aryl halides is the halogen-metal exchange followed by borylation . This approach offers high regioselectivity and functional group tolerance when executed under precise conditions.
Our chosen route begins with the commercially available precursor, 5-Bromo-2-chlorobenzoic acid , and proceeds through two main stages:
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Amide Formation: Conversion of the carboxylic acid to the corresponding N-methylamide, yielding 5-Bromo-2-chloro-N-methylbenzamide . This step introduces the required carbamoyl moiety.
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Lithiation-Borylation: The critical transformation where the bromine atom of the intermediate is selectively replaced by a boronic acid group via an organolithium intermediate.
Causality of the Lithiation-Borylation Sequence
The core of this synthesis lies in the lithiation-borylation reaction, a powerful tool in organoboron chemistry.[2] The process involves three key events: deprotonation (or in this case, halogen-metal exchange), borylation, and hydrolysis.[3]
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Halogen-Metal Exchange: The synthesis leverages the differential reactivity of aryl halides. The Carbon-Bromine bond is significantly more labile and susceptible to cleavage by an organolithium reagent (like n-Butyllithium) than the more stable Carbon-Chlorine bond. This reaction is performed at cryogenic temperatures (-78 °C) to generate a transient, highly reactive aryllithium species. The low temperature is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with other functional groups.
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Borylation: The generated aryllithium species is a potent nucleophile. It rapidly attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate "ate" complex.[4] This step is essentially irreversible and stereospecific.
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Hydrolysis: The final step involves an acidic aqueous workup. The boronate ester is readily hydrolyzed under acidic conditions to yield the target boronic acid, 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid.
This sequence is authoritative because it provides precise control over which halogen is replaced, ensuring the desired isomer is formed as the major product.
Part 2: Detailed Experimental Protocols
Safety First: This synthesis involves highly reactive and hazardous materials, including pyrophoric organolithium reagents and corrosive acids. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Workflow Visualization
The overall process can be visualized as a sequence of distinct modules, from starting material preparation to final product isolation.
Caption: Overall Synthesis Workflow.
Step 1: Synthesis of 5-Bromo-2-chloro-N-methylbenzamide (Precursor)
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Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol).
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Chlorination: Add thionyl chloride (SOCl₂, 15 mL, 206 mmol) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux at 80 °C for 2 hours. The solid should fully dissolve.
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Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil/solid.
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Amidation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM, 100 mL) and cool the flask in an ice bath (0 °C). In a separate flask, prepare a solution of methylamine (2.0 M in THF, 42.5 mL, 85 mmol). Add the methylamine solution dropwise to the stirred acid chloride solution over 30 minutes.
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Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
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Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from ethyl acetate/hexanes to afford 5-Bromo-2-chloro-N-methylbenzamide as a white solid.
Step 2: Synthesis of 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2-chloro-N-methylbenzamide | 249.50 | 5.0 g | 20.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (n-BuLi) | 64.06 | 8.8 mL (2.5 M) | 22.0 | 1.1 |
| Triisopropyl borate | 188.08 | 5.1 mL | 22.0 | 1.1 |
| Hydrochloric Acid (HCl) | 36.46 | (2 M aq.) | - | - |
Protocol:
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Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.
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Dissolution: Add 5-Bromo-2-chloro-N-methylbenzamide (5.0 g, 20.0 mmol) and anhydrous THF (100 mL). Stir until all solid has dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Borylation: Add triisopropyl borate (5.1 mL, 22.0 mmol) dropwise over 15 minutes. The reaction is typically very fast.[3] Stir the mixture at -78 °C for an additional 1 hour.
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Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 2 M HCl (50 mL). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Wash: Combine the organic layers and wash with brine (50 mL).
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Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by washing thoroughly with a cold 1:1 mixture of diethyl ether and hexanes to afford 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid as a white powder. A yield greater than 85-90% can often be achieved with careful execution.[5]
Reaction Scheme Visualization
Caption: Lithiation-Borylation Reaction Scheme.
Part 3: Troubleshooting and Final Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete lithiation or premature quenching of the organolithium intermediate. | Ensure all glassware is rigorously dried and the reaction is maintained under a strictly inert atmosphere. Verify the titer (concentration) of the n-BuLi solution before use. |
| Mixture of Isomers | Loss of regioselectivity; reaction temperature too high. | Maintain the reaction temperature strictly at or below -75 °C during the addition of n-BuLi. |
| Decomposition | The aryllithium intermediate is unstable at higher temperatures. | Do not allow the reaction to warm significantly before the addition of the borate ester. |
| Product is an Oily Solid | Residual solvents or impurities. | Perform a thorough wash/trituration with a non-polar solvent system (e.g., ether/hexanes) or consider recrystallization to obtain a clean, crystalline solid. |
By adhering to this detailed protocol, researchers can reliably synthesize high-purity 4-Chloro-3-(N-methylcarbamoyl)phenylboronic acid, a valuable reagent for advancing discovery programs in pharmaceuticals and beyond.
References
- Vertex Chem S.r.l. (n.d.). 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
- University of Bristol. (2017). Standard Lithiation–Borylation A user's guide.
- Webster, M. P., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates.
- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.
- Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Explorer.
Sources
- 1. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
